Cas no 2171288-00-7 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-phenylacetic acid)

2171288-00-7 structure
Nome do Produto:(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-phenylacetic acid
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-phenylacetic acid Propriedades químicas e físicas
Nomes e Identificadores
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- (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-phenylacetic acid
- (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-phenylacetic acid
- 2171288-00-7
- EN300-1571961
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- Inchi: 1S/C27H26N2O6/c1-34-16-23(25(30)29-24(26(31)32)17-9-3-2-4-10-17)28-27(33)35-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-24H,15-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t23-,24-/m0/s1
- Chave InChI: QEIQCQWCPGKYSH-ZEQRLZLVSA-N
- SMILES: O(C(N[C@H](C(N[C@H](C(=O)O)C1C=CC=CC=1)=O)COC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Propriedades Computadas
- Massa Exacta: 474.17908655g/mol
- Massa monoisotópica: 474.17908655g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 35
- Contagem de Ligações Rotativas: 10
- Complexidade: 717
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 114Ų
- XLogP3: 3.6
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-phenylacetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1571961-5.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-phenylacetic acid |
2171288-00-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1571961-100mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-phenylacetic acid |
2171288-00-7 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1571961-10.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-phenylacetic acid |
2171288-00-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1571961-10000mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-phenylacetic acid |
2171288-00-7 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1571961-250mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-phenylacetic acid |
2171288-00-7 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1571961-500mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-phenylacetic acid |
2171288-00-7 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1571961-50mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-phenylacetic acid |
2171288-00-7 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1571961-2.5g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-phenylacetic acid |
2171288-00-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1571961-0.5g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-phenylacetic acid |
2171288-00-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1571961-1.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-phenylacetic acid |
2171288-00-7 | 1g |
$3368.0 | 2023-06-05 |
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-phenylacetic acid Literatura Relacionada
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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